
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is an organic compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core. It is also referred to as 7-deazaguanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar pyrrolo-pyrimidine core and exhibits comparable biological activities.
2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine: Another structurally related compound with potential therapeutic applications.
Uniqueness: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is unique due to its specific substitution pattern
Propriétés
Numéro CAS |
91184-34-8 |
|---|---|
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
2-amino-5,6-dihydro-3H-pyrrolo[3,4-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C6H6N4O2/c7-6-9-3-2(4(11)10-6)1-8-5(3)12/h1H2,(H,8,12)(H3,7,9,10,11) |
Clé InChI |
BYFPJRGDCJUKTC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)N1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



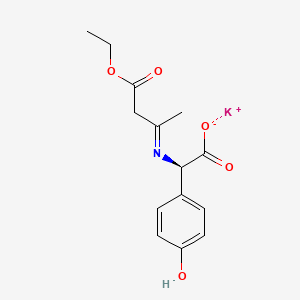
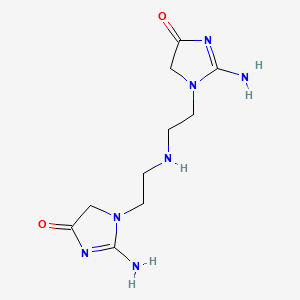
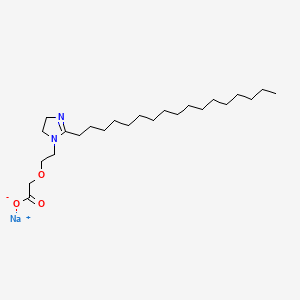
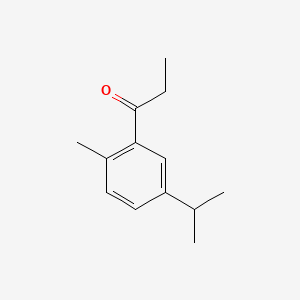
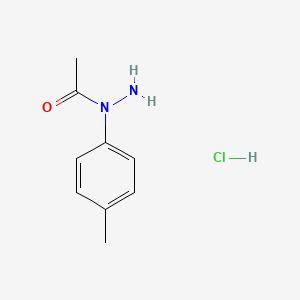
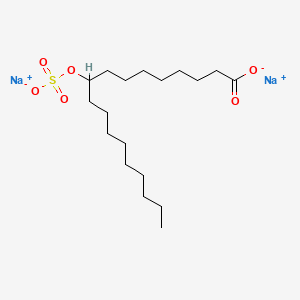


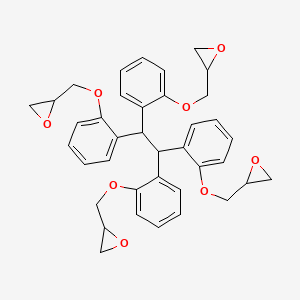
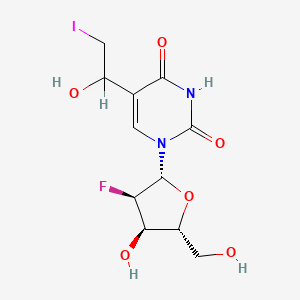
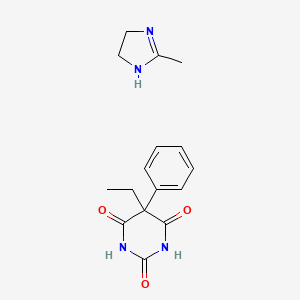
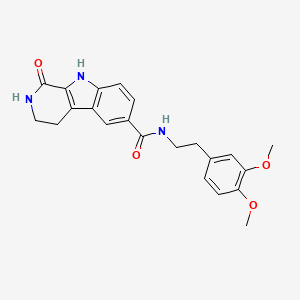
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
